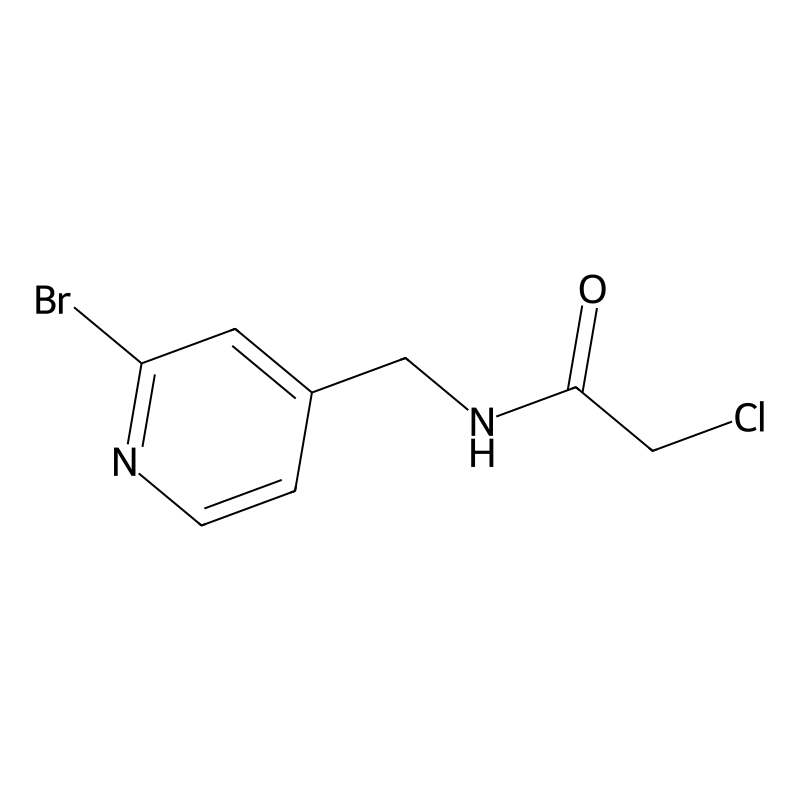

N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide is an organic compound characterized by the presence of a bromine atom on the pyridine ring and a chlorine atom in the acetamide functional group. Its chemical structure can be represented as:

This compound is notable for its potential applications in medicinal chemistry and its reactivity due to the halogen substituents, which enhance its interaction with biological targets.

- Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to derivatives like N-(2-Bromo-pyridin-4-ylmethyl)-2-azidoacetamide.

- Oxidation: The pyridine ring may undergo oxidation to form N-oxides using oxidizing agents such as hydrogen peroxide.

- Reduction: The bromine atom can be reduced to hydrogen using reducing agents like lithium aluminum hydride, resulting in N-(pyridin-4-ylmethyl)-2-chloroacetamide.

The biological activity of N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can form covalent bonds with nucleophilic residues in proteins, which may result in inhibition or modulation of enzyme activity. Its unique structure allows it to exhibit specific biological properties, making it a candidate for further pharmacological studies .

The synthesis of N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide typically involves the following steps:

- Starting Materials:

- 2-bromo-4-pyridinemethanol

- 2-chloroacetyl chloride

- Base (e.g., triethylamine)

- Procedure:

- Dissolve 2-bromo-4-pyridinemethanol in an anhydrous solvent such as dichloromethane.

- Add triethylamine to the solution.

- Slowly introduce 2-chloroacetyl chloride while stirring at room temperature.

- Allow the reaction to proceed for several hours.

- Isolate the product through filtration and purify it via recrystallization.

N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide has potential applications in:

- Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.

- Chemical Biology: In studies involving protein-ligand interactions due to its ability to form covalent bonds with biomolecules.

Interaction studies of N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide focus on its binding affinity and specificity towards various biological targets. These studies are crucial for understanding the compound's mechanism of action and its potential therapeutic effects. The presence of halogen atoms enhances its reactivity, making it a valuable tool in drug design and development .

N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide can be compared with several similar compounds that share the pyridine core but differ in substituents:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(2-Bromo-pyridin-4-ylmethyl)-2-azidoacetamide | Contains an azido group instead of chlorine | |

| N-(2-Bromo-pyridin-4-ylmethyl)-2-thioacetamide | Features a thiol moiety | |

| N-(2-Bromo-pyridin-4-ylmethyl)-2-methoxyacetamide | Contains a methoxy group |

These compounds illustrate variations in substituents that affect their chemical and biological properties. The unique combination of bromine and chlorine atoms in N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide imparts distinct characteristics that differentiate it from these similar compounds .